molecular formula C8H9N3 B1513550 2-Propylpyrimidine-5-carbonitrile CAS No. 1033693-14-9

2-Propylpyrimidine-5-carbonitrile

Cat. No.: B1513550
CAS No.: 1033693-14-9
M. Wt: 147.18 g/mol
InChI Key: KDVJXXVGCAXALB-UHFFFAOYSA-N
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Description

2-Propylpyrimidine-5-carbonitrile is a pyrimidine derivative featuring a propyl substituent at the 2-position and a nitrile group at the 5-position of the heterocyclic ring. Pyrimidine-5-carbonitriles are pivotal intermediates in drug discovery, particularly in kinase inhibitors and anticancer agents, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-propylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-3-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVJXXVGCAXALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298802
Record name 2-Propyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033693-14-9
Record name 2-Propyl-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrimidine-5-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as propylamine and cyanoacetamide.

  • Condensation Reaction: Propylamine is condensed with cyanoacetamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

  • Cyclization: The intermediate compound undergoes cyclization under controlled temperature and pressure conditions to form the pyrimidine ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Propylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the carbonitrile group into an amine group.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

  • Reduction Products: Amines or other reduced forms of the carbonitrile group.

  • Substitution Products: Compounds with different substituents on the pyrimidine ring.

Scientific Research Applications

Medicinal Applications

The medicinal applications of 2-propylpyrimidine-5-carbonitrile are significant, particularly in the development of anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. For instance:

  • Compounds derived from this scaffold demonstrated IC50 values ranging from 0.041 to 0.081 μM against COX-2, indicating high potency compared to standard drugs like celecoxib .
  • In vivo studies revealed that certain derivatives could significantly reduce edema in animal models, showcasing their potential as effective anti-inflammatory agents .

Antimicrobial Properties

Research indicates that this compound derivatives possess antimicrobial activity against resistant bacterial strains. This is particularly relevant given the increasing prevalence of antibiotic resistance. The mechanism involves interference with bacterial cell wall synthesis or function .

Agricultural Applications

In agriculture, compounds similar to this compound are being explored for their potential as herbicides or fungicides. The unique structural features allow for selective targeting of plant pathogens while minimizing harm to beneficial flora.

Material Science Applications

The compound's properties may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical stability or reactivity profiles. Research into its use as a building block for specialty chemicals is ongoing, with potential implications in various industrial processes.

Case Study 1: COX Inhibition

A study focused on synthesizing pyrimidine-5-carbonitrile hybrids revealed promising results in inhibiting COX enzymes. The most effective compounds were identified based on their selectivity index (SI), which measures their potency relative to non-selective inhibitors .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
10c2.740.2212.45
10j5.880.698.52
Celecoxib5.460.787.23

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of pyrimidine derivatives highlighted their effectiveness against multi-drug resistant bacteria, providing a foundation for developing new therapeutic agents in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism by which 2-Propylpyrimidine-5-carbonitrile exerts its effects depends on its specific application. For example, in anticancer applications, the compound may act as a tyrosine kinase inhibitor, interfering with the signaling pathways that promote cancer cell growth. The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Position 2 Substituents
  • This substituent also introduces hydrogen-bonding capabilities, which may influence crystal packing and bioavailability .
  • 2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS 1106295-93-5): The electron-withdrawing chlorine atom at position 2 increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions. The methoxy group at position 4 further modulates electronic distribution .
Position 4 Substituents
  • 4-Isobutyl Derivatives (e.g., 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile): Bulky alkyl groups like isobutyl at position 4 enhance lipophilicity, favoring membrane permeability. The methoxyethylsulfanyl chain in this analog introduces conformational flexibility and sulfur-based interactions .
  • 4-Amino Derivatives (e.g., 4-Amino-2-methylpyrimidine-5-carbonitrile, CAS 698-29-3): Amino groups at position 4 significantly increase solubility in polar solvents and enable hydrogen bonding, which is critical for target binding in enzyme inhibitors .
Position 6 Substituents
  • 6-Aryl Derivatives (e.g., 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile): Aryl groups at position 6 contribute to π-stacking interactions with biological targets. Chlorine atoms on the phenyl ring enhance metabolic stability and electron density .

Spectroscopic and Crystallographic Insights

  • NMR Data : In 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, the methoxyethyl chain resonates at δ 3.27 (s, CH₃O) and δ 3.53–3.56 (CH₂ groups), while the isobutyl group shows δ 0.93 (d, CH₃) and δ 2.12–2.15 (m, CH) . Comparable shifts in 2-propyl derivatives would likely appear near δ 0.9–1.5 for propyl CH₃/CH₂.
  • Crystal Packing : Centrosymmetric dimers via N–H···O hydrogen bonds are observed in , a feature likely shared by 2-propyl analogs. Planarity of the pyrimidine ring is consistent across derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Reference
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 222 70 4-Cl-Ph, 2-Ph
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 113–115 43 4-isoButyl, 2-Methoxyethyl
2-Chloro-4-methoxypyrimidine-5-carbonitrile N/A N/A 2-Cl, 4-OMe

Table 2: Spectral Data Highlights

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 0.93 (d, CH₃), 3.27 (s, OCH₃) 22.55 (CH₃), 174.50 (C=O)
4-Amino-2-methylpyrimidine-5-carbonitrile N/A N/A

Biological Activity

2-Propylpyrimidine-5-carbonitrile is a compound within the pyrimidine family, which has gained attention due to its diverse biological activities. This article explores the compound's anti-inflammatory, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C8_{8}H10_{10}N3_{3}
  • Molecular Weight : 162.18 g/mol
  • Functional Groups : Pyrimidine ring, carbonitrile group

This compound is part of a broader class of pyrimidine derivatives, which are known for their varied pharmacological profiles.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. A study detailing the structure-activity relationships (SAR) of similar compounds showed that certain derivatives effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Key Findings:

  • IC50_{50} Values : The IC50_{50} values for COX-2 inhibition were reported in the submicromolar range, with some compounds demonstrating potency comparable to established anti-inflammatory drugs like celecoxib .
  • Mechanism of Action : The inhibition of COX-2 leads to reduced levels of prostaglandins, which are mediators of inflammation. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Several studies have reported its efficacy against various cancer cell lines.

Case Studies:

  • In vitro studies demonstrated that derivatives with similar structures exhibited significant antiproliferative effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. For instance, compounds with IC50_{50} values ranging from 0.64 µM to 0.79 µM were noted .
CompoundCell LineIC50_{50} (µM)
2-Propyl derivativeMCF-70.64
Similar derivativeHCT-1160.79

3. Antimicrobial Activity

Pyrimidine derivatives have been reported to possess notable antimicrobial properties against various pathogens, including resistant bacterial strains.

Research Insights:

  • A synthesis study highlighted that certain pyrimidine derivatives demonstrated significant antibacterial and antifungal activities .
  • The antimicrobial efficacy was evaluated against standard strains, showing promising results that suggest potential applications in treating infections.
Activity TypePathogen TypeEfficacy
AntibacterialE. coliHigh
AntifungalAspergillus nigerModerate

Structure–Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Research indicates that the position and type of substituents on the pyrimidine ring significantly affect its pharmacological properties.

Notable SAR Findings:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Variations in the carbon chain length and functional groups can lead to improved anticancer potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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